molecular formula C9H12N4 B13300662 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13300662
M. Wt: 176.22 g/mol
InChI Key: BPHUKIARFFXMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of pyridine-2-carbaldehyde with guanidine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine and pyrimidine compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Potential use as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to antimicrobial, antiviral, or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structure allows for greater flexibility and potential interactions with various biological targets, enhancing its utility in medicinal chemistry .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-pyridin-2-yl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H12N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-3,5,8H,4,6H2,(H3,10,12,13)

InChI Key

BPHUKIARFFXMMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC=CC=N2)N

Origin of Product

United States

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